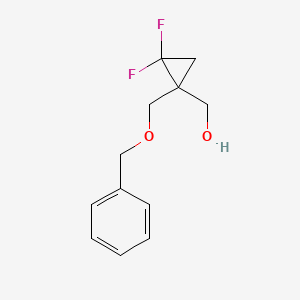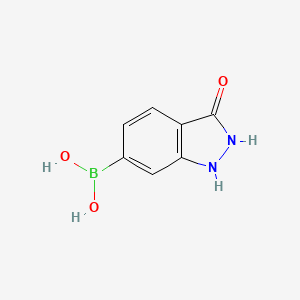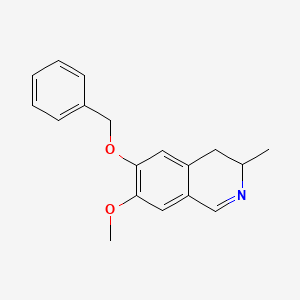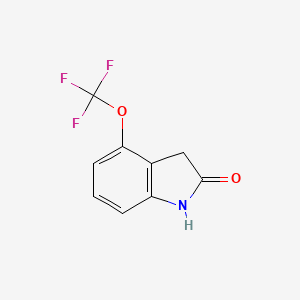![molecular formula C13H11N3O B13677324 [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that features a naphthalene ring attached to a triazole ring, with a methanol group at the 3-position of the triazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form various derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Various triazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Used in the design of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The methanol group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
[5-(Methylthio)naphthalen-1-yl]methanol: Similar structure but with a methylthio group instead of a triazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a similar triazole ring but with different substituents.
Uniqueness:
- The combination of a naphthalene ring with a triazole ring and a methanol group provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Its potential biological activity sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
(3-naphthalen-1-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-12-14-13(16-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,17H,8H2,(H,14,15,16) |
Clé InChI |
YTMZLNBQYGUGEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=N3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



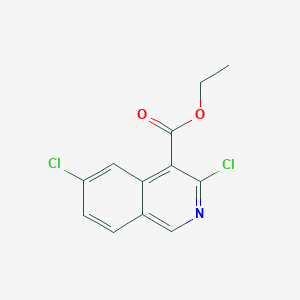
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
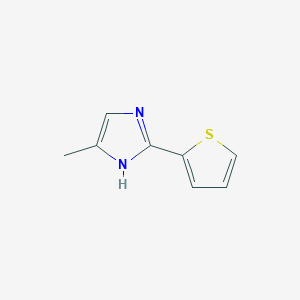
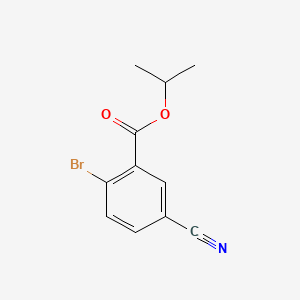
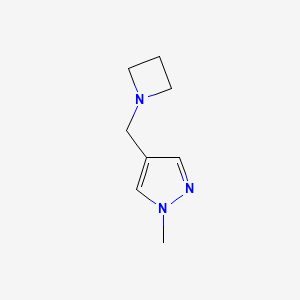
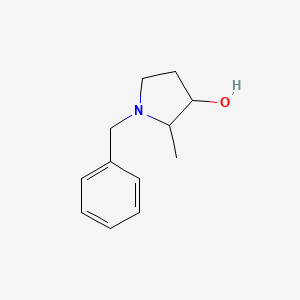
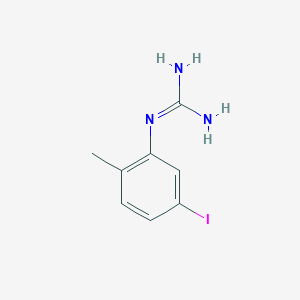
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
